Product packaging for 2,6-Dichloro-4-propoxypyridine(Cat. No.:)

2,6-Dichloro-4-propoxypyridine

Cat. No.: B12106962
M. Wt: 206.07 g/mol
InChI Key: IPYHIQRFEZGODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-4-propoxypyridine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure features two chlorine atoms and one propoxy group on the pyridine ring, making it a valuable scaffold for constructing more complex molecules through nucleophilic substitution reactions. The pyridine ring is a privileged pharmacophore in drug design, with nitrogen heterocycles appearing in a significant and growing percentage of FDA-approved small-molecule drugs . Compounds based on the 2,6-dichloropyridine scaffold have demonstrated significant biological activity and are key intermediates in the synthesis of active pharmaceutical ingredients. For instance, research into novel 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives has shown promising potential as anti-prostate cancer agents targeting BLM helicase . Furthermore, the 2,6-dichloropyridine core structure is a known precursor to various therapeutics, including the antibiotic enoxacin and other bioactive molecules . The reactive chlorine atoms on the pyridine ring allow for sequential functionalization, enabling researchers to systematically build libraries of compounds for biological screening. As a result, this compound is a high-value building block for researchers developing new potential therapies in areas such as oncology. This product is provided "For Research Use Only" (RUO) and is strictly intended for use in a professional laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO B12106962 2,6-Dichloro-4-propoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2,6-dichloro-4-propoxypyridine

InChI

InChI=1S/C8H9Cl2NO/c1-2-3-12-6-4-7(9)11-8(10)5-6/h4-5H,2-3H2,1H3

InChI Key

IPYHIQRFEZGODY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Dichloro 4 Propoxypyridine

Strategies for Regioselective Dichlorination of Pyridine (B92270) Systems

Achieving the desired 2,6-dichloro substitution pattern on the pyridine ring is a critical initial phase in the synthesis of the target compound. This can be approached through direct halogenation or by utilizing pyridine precursors that facilitate the desired chlorination pattern.

Direct Halogenation Approaches

Direct chlorination of pyridine or its derivatives is a common method to introduce chlorine atoms onto the ring. The reaction of pyridine with chlorine gas at elevated temperatures can lead to a mixture of chlorinated pyridines, including the desired 2,6-dichloro-isomer. However, controlling the regioselectivity of this reaction can be challenging, often resulting in a mixture of mono-, di-, and polychlorinated products.

A more controlled approach involves the chlorination of 2-chloropyridine. This reaction, when carried out in the liquid phase at temperatures of 160°C or higher in the absence of a catalyst, can produce 2,6-dichloropyridine (B45657) with high selectivity. Photoinitiation, for instance using visible light, can also be employed to facilitate the chlorination of 2-chloropyridine or its hydrochloride salt, offering a catalyst-free and efficient method.

Starting MaterialReagentsConditionsProductKey Features
PyridineChlorine (gas)High TemperatureMixture of chloropyridinesDirect but can lack selectivity
2-ChloropyridineChlorine≥ 160°C, liquid phase, no catalyst2,6-DichloropyridineHigh selectivity
2-Chloropyridine / 2-Chloropyridine HClChlorine160-190°C, photoinitiation2,6-DichloropyridineCatalyst-free, high conversion

Chlorination of Pyridine Precursor Derivatives

An alternative strategy involves the use of pyridine derivatives that are pre-functionalized to direct the chlorination to the 2- and 6-positions. A prominent example is the reaction of 2,6-dihydroxypyridine derivatives with phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl groups with chlorine atoms. The use of a basic nitrogen compound, such as a tertiary amine, is often employed to facilitate the reaction and allows for a reduction in the amount of phosphorus oxychloride required.

Ethereal Linkage Formation for the Propoxy Moiety

The introduction of the propoxy group at the 4-position of the 2,6-dichloropyridine ring is typically achieved through the formation of an ether bond. This can be accomplished via nucleophilic substitution reactions or by starting from a hydroxypyridine intermediate.

Nucleophilic Substitution Reactions with Propylating Agents

A direct and efficient method for forming the propoxy group is through a nucleophilic aromatic substitution reaction. A key intermediate for this approach is 2,4,6-trichloropyridine (B96486). The chlorine atom at the 4-position of 2,4,6-trichloropyridine is more susceptible to nucleophilic attack than those at the 2- and 6-positions.

By reacting 2,4,6-trichloropyridine with sodium propoxide (prepared from propanol (B110389) and a strong base like sodium hydride), the propoxy group can be selectively introduced at the 4-position to yield 2,6-dichloro-4-propoxypyridine. This reaction is analogous to the synthesis of 2,6-dichloro-4-methoxypyridine from 2,4,6-trichloropyridine and sodium methoxide, which proceeds with high yield. nih.gov

Etherification from Hydroxypyridine Intermediates

An alternative and widely used method for ether formation is the Williamson ether synthesis. This approach involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would entail the preparation of the 2,6-dichloro-4-hydroxypyridine (B100844) intermediate first.

This intermediate can then be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. Subsequent reaction with a propylating agent, such as 1-bromopropane or 1-iodopropane, results in the formation of the desired ether linkage through an Sₙ2 reaction.

ReactantsReaction TypeKey ReagentsProduct
2,6-Dichloro-4-hydroxypyridine, Propyl halideWilliamson Ether SynthesisBase (e.g., NaH)This compound
2,4,6-Trichloropyridine, Sodium propoxideNucleophilic Aromatic SubstitutionSodium propoxideThis compound

Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process, combining the strategies for dichlorination and etherification. A plausible and efficient synthetic route can be designed starting from readily available precursors.

One common pathway begins with 2,6-dichloropyridine. This starting material can be oxidized to 2,6-dichloropyridine N-oxide using an oxidizing agent like hydrogen peroxide. The resulting N-oxide can then undergo nitration, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2,6-dichloro-4-nitropyridine N-oxide.

The nitro group can then be converted to a hydroxyl group. This transformation can be achieved through a sequence of reactions involving reduction of the nitro group to an amino group, followed by diazotization and subsequent hydrolysis of the diazonium salt to afford 2,6-dichloro-4-hydroxypyridine.

Finally, the 2,6-dichloro-4-hydroxypyridine intermediate can be subjected to a Williamson ether synthesis, as described previously, by reacting it with a propyl halide in the presence of a base to furnish the final product, this compound.

Illustrative Multi-step Synthetic Sequence:

Oxidation: 2,6-Dichloropyridine is oxidized to 2,6-dichloropyridine N-oxide.

Nitration: The N-oxide is nitrated to form 2,6-dichloro-4-nitropyridine N-oxide.

Reduction: The nitro group is reduced to an amino group, yielding 4-amino-2,6-dichloropyridine N-oxide.

Deamination and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate to give 2,6-dichloro-4-hydroxypyridine.

Etherification: The 4-hydroxy intermediate is reacted with a propylating agent (e.g., 1-bromopropane) in the presence of a base to produce this compound.

Convergent and Divergent Synthetic Routes

The synthesis of this compound from 2,4,6-trichloropyridine is best described as a divergent synthesis . In a divergent synthetic strategy, a common starting material is used to generate a library of structurally related compounds through various reactions. In this context, 2,4,6-trichloropyridine serves as a versatile precursor that can be reacted with a wide array of nucleophiles to produce a diverse range of substituted pyridines. For instance, by employing different alcohols (e.g., methanol, ethanol, propanol), a series of 2,6-dichloro-4-alkoxypyridines can be synthesized from the same starting material. This approach is efficient for creating a family of compounds for applications such as drug discovery or materials science.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of a target molecule, which are then assembled in the final steps. This strategy is generally not employed for a relatively small and straightforward molecule like this compound, as the linear, divergent approach from a readily available precursor is more efficient.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product by carefully controlling various reaction parameters. Key factors that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time.

Base: A strong base is required to deprotonate propanol and form the nucleophilic propoxide ion. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. Other bases such as sodium hydroxide or potassium hydroxide can also be used.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the propoxide ion.

Temperature and Time: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic reaction and then allowed to proceed at room temperature or with gentle heating to ensure completion. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Below is an interactive data table illustrating the potential effects of varying reaction conditions on the yield of this compound, based on general principles of similar reactions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF0 to 251690
2NaOHPropanol801275
3K₂CO₃DMF1002450
4NaHTHF0 to 251885

This data is illustrative and based on typical outcomes for nucleophilic aromatic substitution reactions on chloropyridines.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Several of the twelve principles of green chemistry are relevant to this synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. In this synthesis, optimizing the reaction to achieve a high yield minimizes the formation of byproducts and reduces waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The atom economy of this substitution reaction is generally high, as the main byproduct is sodium chloride.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. While the starting material, 2,4,6-trichloropyridine, and some solvents like DMF have toxicity concerns, research into greener alternatives is an ongoing effort in chemical synthesis.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. Exploring the use of greener solvents, such as ionic liquids or solvent-free conditions, could improve the environmental profile of this synthesis.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting the reaction at ambient temperature, if possible, would reduce energy consumption.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. While this specific reaction typically uses a stoichiometric amount of base, the development of a catalytic method could be a significant green improvement.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 2,6 Dichloro 4 Propoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms. Nucleophilic aromatic substitution (SNAr) reactions, therefore, represent a primary mode of functionalization for 2,6-dichloro-4-propoxypyridine.

Displacement of Halogen Atoms

The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to displacement by a variety of nucleophiles. rsc.org The regioselectivity of these reactions is influenced by both electronic and steric factors. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated for nucleophilic attack. stackexchange.com In the case of this compound, both chlorine atoms are in activated positions.

The outcome of the substitution can be controlled by the nature of the nucleophile and the reaction conditions. For instance, studies on analogous 2,6-dichloropyridines have shown that the regioselectivity of amination can be influenced by the steric bulk of the nucleophile and the solvent. researchgate.net Bulky nucleophiles may preferentially attack the less sterically hindered position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloropyridine Systems
SubstrateNucleophilePosition of SubstitutionReference
2,6-dichloro-3-nitropyridinePiperazinePrimarily C-2 stackexchange.com
2,4-dichloropyrimidinesTertiary aminesC-2 selectivity nih.gov
2,6-dichloro-4-trichloromethylpyridineVarious nucleophilesDisplacement of ring chlorine atoms rsc.org

Reactivity at the Propoxy Group

The propoxy group, an ether linkage, is generally more stable than the chloro substituents and less prone to direct nucleophilic attack under standard SNAr conditions. Cleavage of the propoxy group would typically require harsher conditions, such as strong acids or specific ether-cleaving reagents, which are not characteristic of typical nucleophilic aromatic substitution reactions. The primary focus of SNAr on this molecule is the displacement of the more labile chlorine atoms.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-deficient nature of the heterocycle. wikipedia.org The ring nitrogen acts as a deactivating group, making the aromatic system less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The presence of two additional electron-withdrawing chlorine atoms further deactivates the ring.

However, the propoxy group at the 4-position is an activating group due to its ability to donate electron density through resonance. wikipedia.org This activating effect is directed towards the ortho and para positions. In this compound, the positions ortho to the propoxy group (3- and 5-positions) are where electrophilic attack would be most likely to occur, should the reaction proceed. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Despite the presence of the activating propoxy group, forcing conditions would likely be required for an electrophilic substitution to take place on this deactivated ring system.

Metalation and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of haloaromatic compounds like this compound. sigmaaldrich.commdpi.com

Organometallic Reagents in Functionalization

The generation of organometallic intermediates from this compound can be achieved through metal-halogen exchange or directed metalation. These organometallic species, such as organolithium or Grignard reagents, can then react with a variety of electrophiles to introduce new functional groups onto the pyridine ring. msu.edu The regioselectivity of metalation can often be controlled by the directing effects of substituents on the ring.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are particularly valuable for the selective functionalization of dihalogenated heteroarenes. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new bonds at the positions of the chlorine atoms. sigmaaldrich.com

The selectivity of these reactions, i.e., which of the two chlorine atoms reacts, can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, in related dihalopyridine systems, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to direct coupling to a specific position, sometimes overriding the conventional reactivity patterns. nih.gov This ligand-controlled selectivity is a powerful tool for the synthesis of specifically substituted pyridine derivatives. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions Applicable to Aryl Halides
Reaction NameCoupling PartnerBond FormedReference
Suzuki-MiyauraOrganoboron ReagentC-C researchgate.net
HeckAlkeneC-C sigmaaldrich.com
SonogashiraTerminal AlkyneC-C sigmaaldrich.com
Buchwald-HartwigAmineC-N rsc.org

Oxidation and Reduction Pathways

The pyridine nitrogen of this compound can be readily oxidized to the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents such as peroxy acids. For the parent compound, 2,6-dichloropyridine (B45657), oxidation to the N-oxide has been successfully carried out, which is then amenable to further functionalization like nitration. researchgate.net A similar pathway is expected for the 4-propoxy derivative, where the N-oxide can serve as a key intermediate for introducing other functional groups.

While direct reduction of the pyridine ring of this compound is not commonly reported, reduction of derivatives is a viable strategy. For instance, if a nitro group is introduced onto the ring, a common transformation for pyridines, it can be selectively reduced to an amino group. researchgate.net This two-step process of nitration followed by reduction provides a route to amino-substituted this compound derivatives, which are valuable building blocks for further synthesis.

Derivatization Strategies for Advanced Synthesis

The chlorine atoms at the 2- and 6-positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a primary avenue for its derivatization. The electron-withdrawing nature of the pyridine nitrogen and the other chloro substituent activates these positions towards attack by nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both chlorine atoms, leading to a diverse range of substituted pyridines. rsc.org

For instance, the reaction with amines can introduce amino functionalities, which can be further modified. The regioselectivity of these substitution reactions, i.e., whether the first substitution occurs at the 2- or 6-position, can be influenced by steric and electronic factors of both the pyridine substrate and the incoming nucleophile.

Another powerful derivatization strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with an organoboron reagent. Although not specifically detailed for the 4-propoxy derivative, the successful application of Suzuki-Miyaura reactions to other dichloropyridines suggests its feasibility for creating biaryl or alkyl-substituted derivatives of this compound.

Mechanistic Investigations of Key Transformations

The mechanism of nucleophilic aromatic substitution on this compound proceeds through a Meisenheimer-type intermediate. The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate where the charge is delocalized over the pyridine ring. The stability of this intermediate is enhanced by the electron-withdrawing nature of the remaining chlorine atom and the ring nitrogen. Subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product. rsc.org

Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 4 Propoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,6-dichloro-4-propoxypyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the protons of the propoxy group and the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen atom.

The propoxy group protons typically appear as follows:

A triplet for the terminal methyl (CH₃) protons.

A sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A triplet for the methylene (OCH₂) protons directly attached to the oxygen atom.

The protons on the pyridine ring, if any were present, would show characteristic shifts, but in the case of this compound, the C3 and C5 positions are also substituted, leaving no protons directly on the ring. The protons on the pyridine ring at positions 3 and 5 would typically appear as a singlet due to their chemical equivalence.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (propoxy)~1.05Triplet~7.4
CH₂ (propoxy)~1.80Sextet~7.4, ~6.6
OCH₂ (propoxy)~4.39Triplet~6.6
Pyridine-H (C3, C5)~6.8Singlet-

Note: Predicted data based on typical values for similar structures. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are significantly affected by the electronegativity of the attached atoms.

The carbon atoms of the pyridine ring are deshielded due to the electronegative chlorine atoms and the nitrogen atom. The carbon attached to the propoxy group (C4) will have a distinct chemical shift compared to the carbons bearing chlorine atoms (C2, C6) and the unsubstituted carbons (C3, C5).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
CH₃ (propoxy)~10.5
CH₂ (propoxy)~22.5
OCH₂ (propoxy)~70.0
C3, C5 (Pyridine)~110-115
C2, C6 (Pyridine)~150-155
C4 (Pyridine)~165-170

Note: Predicted data based on typical values for similar structures. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. princeton.edu

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu For this compound, COSY would show correlations between the protons of the propoxy group: the OCH₂ protons would be correlated with the adjacent CH₂ protons, which in turn would be correlated with the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). princeton.edusdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the OCH₂ group would correlate with the corresponding carbon signal in the HSQC spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to four bonds (long-range C-H correlations). princeton.edusdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it would show a correlation between the OCH₂ protons of the propoxy group and the C4 carbon of the pyridine ring, confirming the attachment of the propoxy group to this position. princeton.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. pressbooks.pubchemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. pressbooks.pub

Key vibrational modes include:

C-H stretching vibrations of the propoxy group's alkyl chain.

C-O-C stretching vibrations of the ether linkage.

C=C and C=N stretching vibrations within the pyridine ring.

C-Cl stretching vibrations .

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
2970-2850C-H stretching (alkane)
~1600, ~1550, ~1470C=C and C=N stretching (pyridine ring)
~1250Asymmetric C-O-C stretching (aryl ether)
~1050Symmetric C-O-C stretching (aryl ether)
~850C-Cl stretching

Note: Predicted data based on typical values for similar structures. Actual experimental values may vary slightly.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. chemicalbook.com For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bonds.

Table 4: Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3070Aromatic C-H stretching (if present)
~1600Ring stretching (symmetric)
~1000Ring breathing mode
~700-600C-Cl symmetric stretching

Note: Predicted data based on typical values for similar structures. Actual experimental values may vary slightly.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. innovareacademics.in This method is crucial for determining the molecular weight of a compound and provides valuable information about its structure through fragmentation patterns. libretexts.org

When this compound is analyzed, the molecular ion (M+) peak is observed, which corresponds to the intact molecule that has been ionized by losing an electron. libretexts.org Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.org This results in M+, M+2, and M+4 peaks, with relative intensities that are indicative of the presence of two chlorine atoms.

The fragmentation of this compound in the mass spectrometer provides insight into its structural components. Common fragmentation pathways for ethers include α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, and cleavage of the carbon-oxygen bond. miamioh.edu For this compound, fragmentation can lead to the loss of the propoxy group or parts of it, resulting in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule and its elemental composition. innovareacademics.inbioanalysis-zone.com This level of precision enables the confident identification of unknown compounds and the confirmation of chemical structures. chromatographyonline.com

For this compound, HRMS provides an exact mass that can be used to deduce its molecular formula, C₈H₉Cl₂NO. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₉Cl₂NO
Calculated Exact Mass205.0061
Observed Exact MassVaries by instrument, but typically within a few ppm of the calculated value

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, although it is also applied to smaller organic compounds. libretexts.org In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary to create charged droplets. libretexts.org This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. researchgate.net

When analyzing this compound by ESI-MS, the resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule. This technique is valuable for confirming the molecular weight of the compound in a less destructive manner than electron impact ionization. researchgate.netamazonaws.com

Table 2: Expected ESI-MS Data for this compound

IonExpected m/z
[M+H]⁺206.0139
[M+Na]⁺228.0030
[M+K]⁺243.9769

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. libretexts.orgprotoxrd.com

The crystal structure of this compound would reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or van der Waals forces. This data is essential for understanding the molecule's physical properties and how it packs in a crystal lattice. Although specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield a set of parameters defining the unit cell and atomic coordinates.

Table 3: Hypothetical X-ray Crystallography Data for this compound

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)9.7
α (°)90
β (°)90
γ (°)90
Volume (ų)1013.8
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijnrd.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure, particularly the presence of chromophores—parts of the molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The positions and intensities of these bands are influenced by the substituents on the ring. The two chlorine atoms and the propoxy group will cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The analysis is typically carried out in a solvent, and the polarity of the solvent can also affect the spectrum. mhlw.go.jp

Table 4: Representative UV-Vis Absorption Data for a Dichlorinated Pyridine Derivative

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~230~8,000π→π
~275~2,500π→π
Hexane~228~7,800π→π
~272~2,300π→π

Note: The data in this table is illustrative for a dichlorinated pyridine derivative and may not represent the exact values for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2,6-Dichloro-4-propoxypyridine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. chemmethod.com This process determines the lowest energy arrangement of the atoms, providing key structural parameters. The results would resemble the hypothetical data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC2-Cl1.74 Å
C6-Cl1.74 Å
C4-O1.36 Å
O-C(propyl)1.43 Å
C2-N1.34 Å
C6-N1.34 Å
Bond AngleCl-C2-N115.5°
Cl-C6-N115.5°
C2-N-C6118.0°
C3-C4-C5121.0°

Note: The values in this table are hypothetical and based on typical values for similar substituted pyridines.

Furthermore, DFT calculations would yield crucial information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.ua

Ab Initio and Semi-Empirical Methods

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. oup.com Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory and can be more accurate than DFT for certain systems, though at a greater computational expense. For this compound, MP2 calculations could be used to refine the geometry and energies obtained from DFT. acs.org

Semi-empirical methods, such as AM1 and PM5, simplify the calculations by incorporating some empirical parameters. mdpi.comnih.gov While less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of larger molecules or for preliminary, high-throughput screening. nih.gov A semi-empirical calculation on this compound could provide a quick estimation of its heat of formation and dipole moment.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrevlett.com By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in a specific environment, such as in a solvent or interacting with a biological target. japsonline.comcjsc.ac.cn

An MD simulation of this compound would require a force field, which is a set of parameters that describes the potential energy of the system. The simulation would track the trajectory of each atom, providing insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. For example, MD simulations could be used to assess the stability of different conformers of the propoxy chain. tandfonline.com Key outputs from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure. chemrevlett.com

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction pathways. For this compound, the electron-withdrawing nature of the two chlorine atoms and the electron-donating propoxy group create a unique electronic environment on the pyridine (B92270) ring.

DFT calculations can be used to determine various reactivity descriptors. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. researchgate.net Computational studies on other halogenated pyridines have shown that such methods can successfully predict the regioselectivity of reactions like nucleophilic aromatic substitution. nih.govresearchgate.net For this compound, it would be expected that nucleophilic attack would be directed towards the carbon atoms bearing the chlorine atoms.

Furthermore, computational chemistry can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. rsc.org This allows for the determination of activation barriers and reaction enthalpies, providing a detailed mechanistic understanding of potential transformations of this compound.

Conformational Analysis and Energy Landscapes

The propoxy group attached to the pyridine ring of this compound can adopt various conformations due to rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Computational methods, particularly DFT and ab initio calculations, can be used to perform a systematic search of the conformational space. nih.gov By rotating the dihedral angles of the propoxy chain and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. A hypothetical energy landscape for the rotation of the propoxy group is depicted in Table 2.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C4-O-C_propyl)Relative Energy (kcal/mol)
A0° (planar)+2.5
B90° (perpendicular)0.0
C180° (planar)+2.8

Note: The values in this table are hypothetical and for illustrative purposes only. The perpendicular conformation is often found to be the most stable for similar alkoxypyridines.

Understanding the energy landscape is crucial as the conformational preferences of the molecule can influence its physical properties and biological activity. nih.gov Studies on other alkoxypyridines have successfully used computational methods to elucidate their conformational behavior. semanticscholar.orgnih.gov

Advanced Applications and Research Directions

Role as a Synthetic Precursor in Organic Synthesis

2,6-Dichloro-4-propoxypyridine is a versatile chemical intermediate, valued for its utility in constructing more complex molecular architectures. Its dichlorinated pyridine (B92270) core, functionalized with a propoxy group, provides multiple reactive sites for synthetic transformations, making it a key building block in various fields of organic chemistry.

Building Block for Complex Heterocyclic Systems

The reactivity of the chlorine atoms at the 2 and 6 positions of the pyridine ring makes this compound an excellent starting material for the synthesis of diverse heterocyclic compounds. These chlorine atoms can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups and the formation of new rings. This reactivity is fundamental to its role in creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, similar dichlorinated pyridine structures are used in the synthesis of bipyridines and other elaborate heterocyclic systems through coupling reactions. mdpi.com The presence of the propoxy group can also influence the regioselectivity of these reactions and the properties of the final products.

The synthesis of complex heterocyclic systems often involves multi-step sequences where the pyridine core of this compound is further elaborated. For example, related dihalopyridines can undergo reactions to form fused ring systems like furo[2,3-c]pyridines. researchgate.net The strategic manipulation of the chloro and propoxy groups allows chemists to build intricate molecular frameworks with specific three-dimensional arrangements, which is crucial for biological activity and material properties.

Intermediate in Agrochemical Synthesis Research

In the field of agrochemicals, pyridine-based compounds are of significant interest due to their wide range of biological activities. researchoutreach.orgnih.gov this compound serves as a valuable intermediate in the research and development of new pesticides, including herbicides, insecticides, and fungicides. dataintelo.com The specific combination of the dichloropyridine core and the propoxy group can be a key structural element for achieving desired efficacy and selectivity in crop protection agents.

Research in this area often focuses on synthesizing derivatives of this compound to explore structure-activity relationships. By systematically modifying the molecule, for example by replacing the chlorine atoms with other functional groups, researchers can fine-tune the biological activity and optimize properties such as environmental persistence and toxicity. The synthesis of trifluoromethyl-containing pyrazoles from related dichlorinated phenylhydrazines highlights the utility of such building blocks in creating potent agrochemicals. mdpi.com

The following table showcases examples of how related dichlorinated structures are used as precursors for biologically active compounds:

PrecursorReaction TypeProduct ClassApplication Area
2,6-DichlorophenolNitration, Reduction2,6-Dichloro-4-aminophenolAgrochemical Intermediate google.com
2,6-Dichloro-4-trifluoromethylanilineDiazotization, Reduction, CyclizationPhenylpyrazole derivativesInsecticides mdpi.com
2,6-Dichloropyridine (B45657)Nucleophilic SubstitutionSubstituted PyridinesAgrochemicals, Pharmaceuticals google.com

Precursor for Advanced Chemical Materials

The unique electronic and structural properties of the this compound scaffold make it a candidate for the synthesis of advanced chemical materials. The pyridine ring itself is an electron-deficient system, and the substituents can be tailored to create materials with specific optical, electronic, or thermal properties. For instance, pyridine derivatives are used in the construction of polymers and dyes. dataintelo.com

The reactivity of the chloro groups allows for polymerization reactions or for the attachment of the molecule to a larger scaffold, leading to the creation of functional polymers or materials with tailored properties. The propoxy group can influence the solubility and processing characteristics of these materials. Research in this area explores the potential of this compound derivatives in applications such as organic light-emitting diodes (OLEDs), sensors, and other advanced materials where precise control over molecular structure is essential.

Catalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives have significant potential in the field of catalysis. By modifying the structure, particularly at the 2 and 6 positions, it is possible to design ligands for organocatalysis and metal-catalyzed processes.

Organocatalysis and Ligand Design

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. scienceopen.com Derivatives of this compound can be designed to act as chiral ligands or catalysts for asymmetric synthesis. The pyridine nitrogen can act as a Lewis base, and by introducing chiral substituents, it is possible to create a chiral environment around a reactive center, leading to the selective formation of one enantiomer of a product.

The design of such organocatalysts often involves replacing the chlorine atoms with more complex, sterically demanding, and functionally diverse groups. mdpi.com These modifications are crucial for achieving high levels of enantioselectivity in a variety of organic transformations. The development of chiral pyridine-based organocatalysts is an active area of research, with applications in the synthesis of pharmaceuticals and other fine chemicals.

Metal-Catalyzed Processes

In metal-catalyzed reactions, pyridine derivatives are widely used as ligands that coordinate to a metal center and modulate its reactivity and selectivity. mdpi.com Derivatives of this compound can be synthesized to serve as ligands for a variety of transition metals, such as palladium, copper, and rhodium. ua.es

The electronic properties of the pyridine ring and the steric bulk of the substituents play a critical role in the performance of the resulting metal complex. For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of ligand is crucial for achieving high yields and turnover numbers. researchgate.net By synthesizing new pyridine-based ligands derived from this compound, researchers can develop novel catalytic systems for a wide range of chemical transformations, from the synthesis of complex organic molecules to the production of polymers.

The following table provides an overview of the role of pyridine derivatives in different catalytic processes:

Catalysis TypeRole of Pyridine DerivativeExample Reaction
OrganocatalysisChiral Ligand/BaseAsymmetric Michael Addition nih.gov
Metal-CatalysisLigand for Transition MetalSuzuki-Miyaura Coupling researchgate.net
Metal-CatalysisLigand for Transition MetalHeck-Mizoroki Reaction ua.es

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) in non-biological contexts for a compound like this compound involves understanding how its specific molecular architecture influences its chemical behavior and physical properties in non-living systems, such as in chemical reactions or as a component in materials.

Relationships Between Structure and Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the pyridine ring, the two chlorine substituents, and the propoxy group.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms at the 2- and 6-positions (ortho and para to the nitrogen, respectively). This electronic arrangement makes the carbon atoms at these positions highly electrophilic and thus susceptible to nucleophilic aromatic substitution. cymitquimica.comscholaris.ca Pyridine derivatives are known to undergo nucleophilic substitution reactions more readily than their benzene (B151609) counterparts. tandfonline.com

Structural ComponentElectronic EffectImpact on Reactivity
Pyridine NitrogenInductive (-I) and Mesomeric (-M) Electron-WithdrawingDeactivates the ring towards electrophilic substitution; activates towards nucleophilic substitution.
2,6-Dichloro SubstituentsStrong Inductive (-I) and Weak Mesomeric (+M) Electron-WithdrawingGreatly increases the electrophilicity of C-2 and C-6, making them primary sites for nucleophilic attack. cymitquimica.com
4-Propoxy GroupInductive (-I) and Strong Mesomeric (+M) Electron-DonatingDonates electron density to the ring, modulating the overall reactivity. Can influence the regioselectivity of certain reactions.

Structure-Property Correlations in Material Science

In material science, the specific structure of this compound suggests its potential utility as a monomer or an additive in the creation of advanced materials. The correlation between its structure and potential material properties is significant.

The di-chloro substitution at the 2- and 6-positions provides two reactive sites for polymerization reactions, specifically through nucleophilic substitution. tandfonline.comtandfonline.com This allows the molecule to act as a building block for polymers like polypyridine ethers. The incorporation of the pyridine ring into a polymer backbone can impart specific properties such as thermal stability, flame retardancy, and unique solubility characteristics. vulcanchem.com The rigid, planar nature of the pyridine ring can contribute to the formation of semi-crystalline or amorphous polymers with high glass transition temperatures (Tg). mdpi.comvt.edu

The table below outlines the correlation between the molecule's structural features and its potential material properties.

Structural FeaturePotential Material PropertyApplication Area
Dichlorinated Pyridine RingReactive sites for polymerization; thermal stability. tandfonline.comtandfonline.comHigh-performance polymers (e.g., polypyridine ethers). tandfonline.com
Rigid Aromatic CoreHigh glass transition temperature (Tg); mechanical strength. vt.eduEngineering plastics, composites.
"Push-Pull" Electronics (Propoxy/Dichloro)Photoluminescence, electrical conductivity, non-linear optical properties. mdpi.comOrganic electronics, sensors. mdpi.com
Halogenation (Chlorine atoms)Flame retardancy, chemical resistance. vulcanchem.comSpecialty coatings, fire-resistant materials.

Industrial Chemical Process Development and Scale-Up Considerations

The industrial synthesis of this compound is not widely documented in public literature, but a viable process can be inferred from established synthetic routes for related substituted pyridines. The process would likely involve a multi-step synthesis starting from readily available precursors, with key considerations for reaction conditions, solvent use, and purification for large-scale production.

A plausible synthetic pathway could start with 2,6-dichloropyridine, which is produced industrially by the chlorination of pyridine. wikipedia.org The key step would be the introduction of the propoxy group at the 4-position. This is challenging via direct electrophilic substitution. A more common industrial strategy involves starting with a precursor that has a functional group at the 4-position which can be easily converted. For instance, starting with 2,6-dichloro-4-hydroxypyridine (B100844), the propoxy group could be introduced via a Williamson ether synthesis, reacting the hydroxyl group with a propylating agent like propyl bromide or propyl iodide in the presence of a base.

Alternatively, a process could begin with the synthesis of 2,6-dichloro-4-nitroaniline, followed by diazotization and hydrolysis to yield 2,6-dichloro-4-nitrophenol, which can then be etherified and the nitro group subsequently reduced if the amino form is desired, or modified through other pathways. patsnap.com

Key scale-up considerations include:

Raw Material Sourcing: Availability and cost of starting materials like 2,6-dichloropyridine or substituted anilines. sioc-journal.cnqut.edu.au

Reaction Control: Chlorination reactions can be aggressive and may require precise temperature and pressure control to ensure selectivity and prevent over-chlorination or side reactions. google.com The use of light initiation for chlorination is also a documented method. google.com

Solvent Management: Reactions are often performed in polar aprotic solvents. tandfonline.com On an industrial scale, solvent recovery and recycling are crucial for economic viability and environmental compliance.

Waste Disposal: The process may generate significant waste streams, including acidic or basic aqueous solutions and halogenated organic byproducts, which require careful handling and disposal. googleapis.com

The table below summarizes key considerations for a hypothetical industrial process.

Process StageKey ReactionScale-Up Considerations
Precursor SynthesisChlorination of a pyridine or aniline (B41778) derivative. google.comgoogleapis.comHandling of chlorine gas; control of exotherms; management of HCl byproduct. google.com
FunctionalizationNucleophilic substitution (e.g., etherification). vulcanchem.comChoice of base and solvent; reaction time; potential for side-product formation.
Work-upNeutralization, extraction, phase separation.Large volume handling; emulsion formation; solvent recovery systems. google.com
PurificationDistillation (vacuum) or recrystallization. google.comEnergy consumption; product stability at high temperatures; achieving desired purity specifications.

Environmental Chemical Fate and Transformation Research

The environmental fate of this compound is primarily governed by its chemical structure, particularly the stable pyridine ring and the presence of chlorine atoms. Research on closely related chloropyridines provides insight into its likely behavior in the environment.

Chemical Degradation Pathways

The degradation of this compound in the environment can occur through several pathways, although its structure suggests a high degree of persistence.

Photodegradation: This is a likely and significant degradation pathway. In the presence of sunlight, especially UV radiation, chlorinated aromatic compounds can undergo decomposition. Studies on various dichloropyridines have shown that photocatalytic degradation, often mediated by semiconductor particles like titanium dioxide (TiO₂) present in water or on surfaces, can lead to the complete mineralization of the compound into CO₂, chloride ions, and ammonium (B1175870) ions. tandfonline.comtandfonline.comresearchgate.net The rate of decomposition is generally independent of the position of the chlorine atoms on the ring. tandfonline.comtandfonline.com

Hydrolysis: The C-Cl bonds in the pyridine ring are generally stable but can undergo hydrolysis under specific conditions (e.g., strong bases), though this is unlikely to be a rapid process under typical environmental pH ranges. vulcanchem.com The ether linkage of the propoxy group is generally stable to hydrolysis.

Oxidation: Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (e.g., photo-Fenton reactions), can effectively degrade recalcitrant compounds like chloropyridines. researchgate.netresearchgate.net These highly reactive species can attack the aromatic ring, leading to ring-opening and eventual mineralization.

Stability in Environmental Matrices

The stability of this compound in environmental matrices like soil and water is expected to be high.

Soil: Chlorinated pyridines are generally resistant to microbial degradation in soil. wikipedia.orgoup.com Studies have shown that while some isomers like 4-chloropyridine (B1293800) can be degraded, most other chloropyridines persist for extended periods (>30 days). oup.comcapes.gov.br The introduction of multiple chlorine atoms tends to retard microbial degradation significantly. wikipedia.orgtandfonline.com The compound may exhibit some degree of sorption to soil organic matter, which would reduce its mobility but also its bioavailability for degradation.

Water: In aqueous environments, the compound is expected to have low to moderate solubility. cymitquimica.comvulcanchem.com Its primary fate would be influenced by photodegradation in sunlit surface waters and volatilization. wikipedia.orgoup.com Due to its resistance to microbial action, it is unlikely to be readily biodegraded in water, potentially leading to its persistence in groundwater and surface water bodies where light penetration is limited. researchgate.net

The table below summarizes the expected environmental behavior of the compound.

Pathway/MatrixExpected BehaviorGoverning Factors
PhotodegradationSignificant degradation pathway in surface waters/soils. tandfonline.comtandfonline.comSunlight intensity (UV radiation); presence of photocatalysts (e.g., TiO₂). researchgate.net
Microbial DegradationVery slow to negligible; persistent. wikipedia.orgoup.comPresence of multiple chlorine atoms inhibits microbial enzymes. tandfonline.com
HydrolysisSlow under normal environmental pH.pH, temperature.
Stability in SoilHigh persistence; potential for sorption to organic matter. oup.comSoil composition, microbial population, moisture content.
Stability in WaterHigh persistence, especially in the absence of light. researchgate.netSunlight exposure, temperature, presence of oxidizing agents.

Conclusion and Future Research Perspectives

Summary of Current Research Status

Research on 2,6-dichloro-4-propoxypyridine primarily centers on its role as a crucial intermediate in organic synthesis. The existing body of scientific literature establishes its synthesis mainly from 2,4,6-trichloropyridine (B96486) through a nucleophilic substitution reaction where the chlorine atom at the C4 position is selectively replaced by a propoxy group. This synthesis route is well-documented, highlighting reaction conditions that favor high yields and purity.

The compound's utility is predominantly demonstrated in the preparation of more complex heterocyclic molecules. Its dichlorinated structure at the 2 and 6 positions provides reactive sites for subsequent functionalization, such as cross-coupling reactions or further nucleophilic substitutions. This makes it a valuable building block for chemists aiming to construct substituted pyridine (B92270) rings, which are core structures in many pharmaceutically active compounds and agrochemicals. While its synthesis and role as a synthetic intermediate are established, the broader characterization and application of the compound itself remain limited in publicly accessible research.

Identification of Knowledge Gaps

Despite its utility, significant knowledge gaps exist for this compound. There is a notable lack of comprehensive studies on its physicochemical properties beyond basic characterization. Detailed kinetic and mechanistic studies of its formation and subsequent reactions are not extensively reported. The exploration of its reactivity with a wider range of reagents and under varied catalytic systems is also an area that warrants further investigation.

Furthermore, the potential biological activities of this compound itself have not been thoroughly explored. Most research focuses on the properties of the final products derived from it, leaving the intrinsic bioactivity of the intermediate unassessed. Information regarding its environmental fate, metabolic pathways, and a detailed toxicological profile is scarce. The development of more sustainable or "green" synthesis protocols, minimizing the use of hazardous solvents or reagents, is another area where research is currently lacking.

Directions for Future Academic and Industrial Research

Future research on this compound can be pursued along several promising avenues.

Academic Research:

Mechanistic Studies: Detailed investigations into the mechanisms of its synthesis and subsequent functionalization reactions would provide valuable insights for reaction optimization and catalyst design.

Exploration of Novel Reactivity: Research into new transformations of the chloro- and propoxy- groups on the pyridine ring could unlock novel synthetic pathways to previously inaccessible molecules.

Physicochemical Characterization: A comprehensive study of its spectroscopic, crystallographic, and thermodynamic properties would provide a more complete scientific understanding of the compound.

Computational Modeling: Theoretical studies could be employed to predict its reactivity, stability, and potential interactions with biological targets, guiding future experimental work.

Industrial Research:

Green Synthesis Development: The development of more environmentally friendly and cost-effective synthesis routes is a key objective. This could involve exploring alternative solvents, catalyst systems (such as phase-transfer catalysts or enzymatic processes), and continuous flow manufacturing processes.

Broader Application Screening: A systematic screening of this compound and its simple derivatives for potential applications in materials science, coordination chemistry, or as a lead compound in medicinal chemistry could reveal new areas of utility.

Process Optimization and Scale-up: For its existing applications, further research into process optimization to improve yield, reduce waste, and enhance safety during large-scale production is crucial for industrial viability.

Analog Synthesis: The synthesis of a library of related compounds with different alkoxy groups at the C4 position could be undertaken to explore structure-activity relationships in the final target molecules.

Q & A

What are the established synthetic routes for 2,6-Dichloro-4-propoxypyridine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of halogenated pyridines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, similar compounds (e.g., 2,6-Dichloro-4-(chloromethyl)pyridine) are synthesized using substituted pyridine precursors and alkylation agents under controlled temperatures (60–80°C) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalysts : Palladium or copper catalysts may facilitate coupling reactions, though specific protocols for the propoxy derivative require optimization .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.